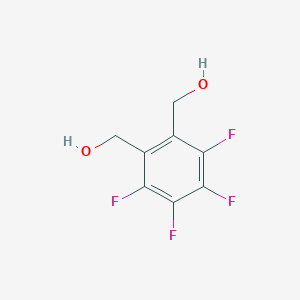

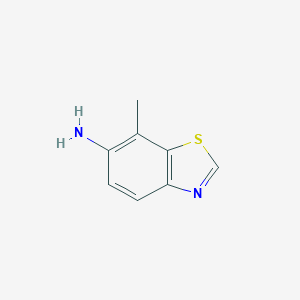

![molecular formula C13H21NO4 B174212 Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 154348-08-0](/img/structure/B174212.png)

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Vue d'ensemble

Description

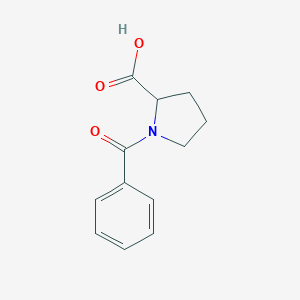

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H21NO4 . It has a molecular weight of 255.31 .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is represented by the SMILES stringO=C(OC(C)(C)C)N1CCC2(CC1)CCOC2=O . Physical And Chemical Properties Analysis

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has a predicted boiling point of 399.6°C . It has a density of 1.16 g/cm3 at 20°C and 760 Torr . The compound is stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique

1. Synthesis and Structural Analysis

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is utilized in various synthesis processes, including the creation of spirocyclic 3-oxotetrahydrofurans. These compounds are significant for preparing other potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Its structure has been extensively studied using methods like NMR spectroscopy to determine the absolute configuration of its derivatives (Jakubowska et al., 2013).

2. Conformational Studies

The conformational properties of derivatives of this compound have been a subject of research, providing insights into the structural aspects of unnatural cyclic α-amino acids. These studies utilize X-ray diffraction and other analytical methods to explore the molecule's structure and properties (Żesławska et al., 2017).

3. Development of Antiviral Agents

Research has also focused on the development of antiviral agents using derivatives of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Some of these compounds have shown significant activity against viruses like human coronavirus and influenza virus (Apaydın et al., 2019).

4. Application in Organic Synthesis

This compound has been used in organic synthesis, showcasing its versatility in forming bioactive molecules. Its applications include the synthesis of novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

5. Exploration of Spiroaminals

It plays a crucial role in the synthesis of spiroaminals, which are found in natural or synthetic products with significant biological activities. The compound's unique structure makes it a challenging target for chemical synthesis, highlighting its importance in the exploration of novel molecular frameworks (Sinibaldi & Canet, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-13(5-8-14)6-9-17-10(13)15/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBWBNFKZIKPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434236 | |

| Record name | tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

CAS RN |

154348-08-0 | |

| Record name | tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

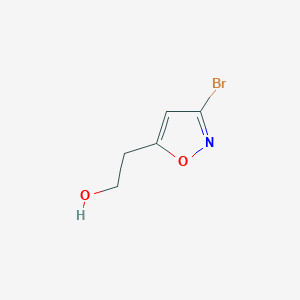

![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)

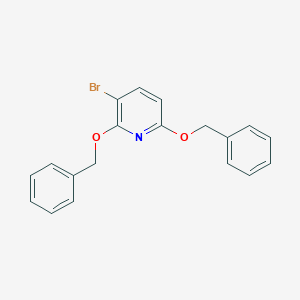

![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)

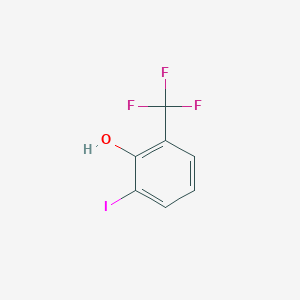

![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)